![molecular formula C16H20 B1670630 1,2-Bis(isopropyl)naphthalene CAS No. 38640-62-9](/img/structure/B1670630.png)
1,2-Bis(isopropyl)naphthalene
Overview
Description
1,2-Bis(isopropyl)naphthalene is a chemical compound with the molecular formula C16H20 . It is one of the isomers of Diisopropylnaphthalene (DIPN) . It has been used as a plant growth regulator which inhibits the sprouting of potatoes during storage .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(isopropyl)naphthalene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
1,2-Bis(isopropyl)naphthalene has the molecular formula C16H20 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1,2-Bis(isopropyl)naphthalene: Scientific Research Applications
- 1,2-Bis(isopropyl)naphthalene has been used to enhance the properties of polymers. For instance, its incorporation into polyimides has been shown to increase polymeric backbone rigidity and disrupt chain packing, leading to higher gas permeabilities .
- This compound is likely to be released into the environment from indoor use in long-life materials with low release rates, such as flooring, furniture, toys, and electronic equipment. It is also used in outdoor materials like construction and building materials .
- In analytical chemistry, 1,2-Bis(isopropyl)naphthalene can be analyzed by reverse phase high-performance liquid chromatography (HPLC) methods, which are essential for quality control and research in various fields .
- The compound plays a role in the isopropylation of naphthalene by isopropanol over different catalysts, which is a significant process in the production of various chemicals .
- Thiophene-based analogs, which can be synthesized using compounds like 1,2-Bis(isopropyl)naphthalene, are a class of biologically active compounds with a variety of biological effects .
- Due to its stability and low release rate, 1,2-Bis(isopropyl)naphthalene is used in long-life construction materials that contribute to sustainable building practices .
- It serves as a binding agent in paints and coatings, which are critical for protective and aesthetic purposes in various industries .
Material Science: Enhancing Polymer Properties
Environmental Science: Indoor and Outdoor Material Applications
Analytical Chemistry: HPLC Method Development
Chemical Synthesis: Isopropylation of Naphthalene
Biological Research: Thiophene Derivative Synthesis
Construction Materials: Long-Life Usage
Paints and Coatings: Binding Agent
Refrigeration Systems: Cooling Liquids
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Bis(isopropyl)naphthalene, also known as Bis(isopropyl)naphthalene, is a chemical compound that has been identified for its potential hazards. It is classified as an aspiration hazard and is very toxic to aquatic life with long-lasting effects . .
Mode of Action
It is known that the compound can cause pollution of watercourses when spilled . This suggests that it may interact with biological systems in a way that disrupts normal function, particularly in aquatic environments.
Biochemical Pathways
Given its classification as an environmental hazard, it is likely that it interferes with normal biochemical processes in organisms, particularly those in aquatic environments .
Pharmacokinetics
It is known that the compound can cause pollution of watercourses when spilled , suggesting that it may have significant environmental persistence and bioavailability.
Result of Action
It is known to be very toxic to aquatic life with long-lasting effects . This suggests that it may cause significant harm to organisms at the molecular and cellular level, particularly in aquatic environments.
Action Environment
1,2-Bis(isopropyl)naphthalene is known to be hazardous in both indoor and outdoor environments. It is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) .
properties
IUPAC Name |
1,2-di(propan-2-yl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUKWGFWINVWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240682 | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(isopropyl)naphthalene | |
CAS RN |
94133-79-6 | |
Record name | 1,2-Diisopropylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94133-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(isopropyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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